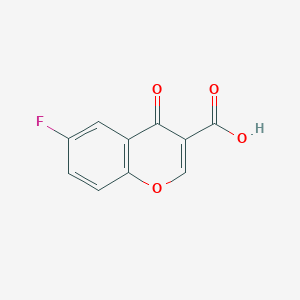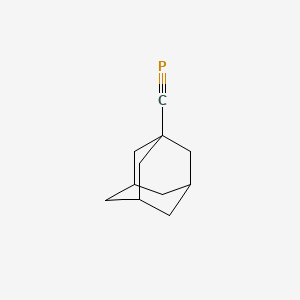
1-Adamantylphosphaethyne
Overview
Description
1-Adamantylphosphaethyne: is an organophosphorus compound with the molecular formula C11H15P It is characterized by the presence of an adamantyl group attached to a phosphaethyne moiety The adamantyl group is a bulky, cage-like structure derived from adamantane, which provides steric protection and stability to the molecule
Scientific Research Applications
1-Adamantylphosphaethyne has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of novel organophosphorus compounds and as a ligand in coordination chemistry.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives, including their use as inhibitors of specific enzymes or as therapeutic agents.
Industry: The compound’s stability and reactivity make it suitable for applications in the production of specialty chemicals and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-Adamantylphosphaethyne can be synthesized through a multi-step process involving the formation of the adamantyl group and its subsequent attachment to the phosphaethyne moiety. One common method involves the reaction of 1-adamantyl chloride with a suitable phosphorus reagent, such as lithium phosphaethynide, under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent decomposition of the reactive intermediates.
Industrial Production Methods:
While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in research laboratories can be adapted for industrial purposes. The key challenges in scaling up the production include ensuring the purity of the starting materials, optimizing reaction conditions, and implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
1-Adamantylphosphaethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phosphorus-containing compounds.
Substitution: The adamantyl group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles or nucleophiles; reactions may require catalysts or specific solvents to facilitate the substitution process.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced phosphorus-containing compounds.
Substitution: Substituted derivatives with various functional groups replacing the adamantyl group.
Mechanism of Action
The mechanism of action of 1-adamantylphosphaethyne involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric protection, allowing the phosphaethyne moiety to interact with target molecules. The compound can act as a ligand, coordinating with metal centers in catalytic processes or forming complexes with biological molecules. The exact molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
1-Adamantylamine: Contains an adamantyl group attached to an amine moiety.
1-Adamantyl isocyanide: Features an adamantyl group attached to an isocyanide functional group.
1-Adamantyl chloride: Consists of an adamantyl group attached to a chloride atom.
Comparison:
1-Adamantylphosphaethyne is unique due to the presence of the phosphaethyne moiety, which imparts distinct chemical reactivity and potential applications compared to other adamantyl derivatives. The phosphaethyne group allows for unique coordination chemistry and reactivity patterns, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-adamantylmethylidynephosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15P/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMKIUPAYNEFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C#P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382787 | |
| Record name | 1-Adamantylphosphaethyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101055-70-3 | |
| Record name | 1-Adamantylphosphaethyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


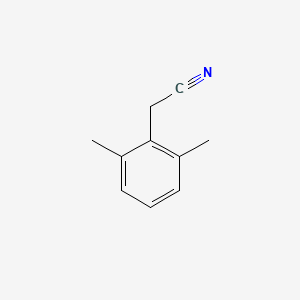
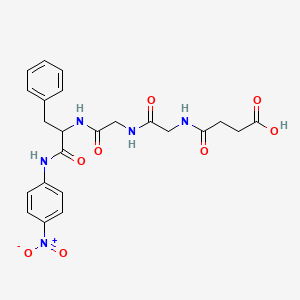

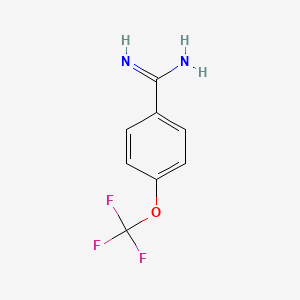
![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)
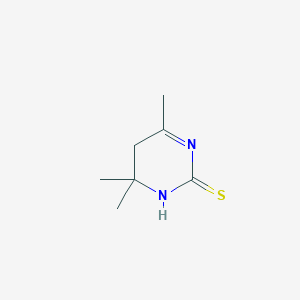

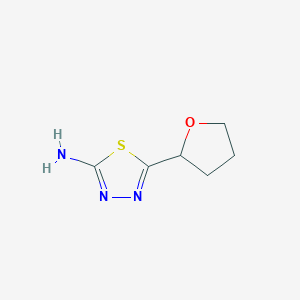
![2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1334537.png)

![2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1334539.png)


